8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound features a sulfonyl group attached to a fluorinated methylbenzene ring, which is further connected to an azabicyclo[3.2.1]oct-2-ene framework. The presence of fluorine and sulfonyl groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common approach starts with the preparation of the azabicyclo[3.2.1]oct-2-ene core, followed by the introduction of the sulfonyl and fluorinated methylbenzene groups. Key steps may include:
Formation of the Azabicyclo[3.2.1]oct-2-ene Core: This can be achieved through cycloaddition reactions involving suitable dienes and dienophiles.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert
Properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11-3-2-4-12(16)6-5-11/h2-3,7-9,11-12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGPUGNXRZZPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C=CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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